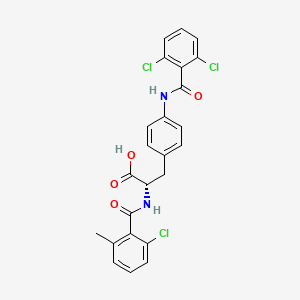

Psammaplin D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

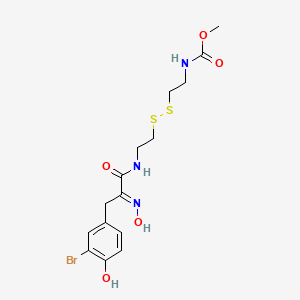

Psammaplin D est un produit naturel d'origine marine appartenant à la famille des bromotyrosines. Il a été isolé pour la première fois à partir d'éponges marines et a suscité un intérêt considérable en raison de ses diverses activités biologiques, notamment ses propriétés antimicrobiennes, antiprolifératives et de modulation épigénétique .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse de Psammaplin D implique généralement l'utilisation de dérivés de bromotyrosine comme matières premières. Les méthodes de synthèse totale conventionnelles débutent souvent à partir de dérivés de tyrosine ou d'acide phénylpyruvique . Des méthodes de synthèse améliorées ont utilisé divers benzaldéhydes substitués, rendant le composé plus accessible . Les étapes clés de la synthèse comprennent la formation de groupes oxime et de liaisons carbone-soufre, qui sont cruciales pour l'activité biologique du composé .

Méthodes de Production Industrielle

La production industrielle de this compound est encore en phase de recherche, la plupart des méthodes étant adaptées de la synthèse à l'échelle du laboratoire. L'extensibilité de ces méthodes est explorée pour répondre aux demandes commerciales potentielles .

Analyse Des Réactions Chimiques

Types de Réactions

Psammaplin D subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former divers dérivés oxydés.

Réactifs et Conditions Courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Principaux Produits Formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés et réduits de this compound, chacun ayant des activités biologiques distinctes .

Applications de la Recherche Scientifique

This compound a une large gamme d'applications de recherche scientifique :

Mécanisme d'Action

This compound exerce ses effets principalement par l'inhibition des désacétylases d'histones et des méthyltransférases d'ADN . Le composé fonctionne comme un promédicament naturel, sa forme réduite étant très puissante contre la désacétylase d'histones 1 in vitro . Cette inhibition conduit à l'hyperacétylation des histones, entraînant la régulation à la hausse des gènes cibles impliqués dans la régulation du cycle cellulaire et l'apoptose . De plus, this compound s'est avéré restaurer le potentiel membranaire mitochondrial et réduire le stress oxydatif dans les cellules neuronales .

Applications De Recherche Scientifique

Psammaplin D has a wide range of scientific research applications:

Mécanisme D'action

Psammaplin D exerts its effects primarily through the inhibition of histone deacetylases and DNA methyltransferases . The compound functions as a natural prodrug, with its reduced form being highly potent against histone deacetylase 1 in vitro . This inhibition leads to the hyperacetylation of histones, resulting in the upregulation of target genes involved in cell cycle regulation and apoptosis . Additionally, this compound has been shown to restore mitochondrial membrane potential and reduce oxidative stress in neuronal cells .

Comparaison Avec Des Composés Similaires

Composés Similaires

Psammaplin A : Un autre dérivé de bromotyrosine présentant des activités biologiques similaires, notamment l'inhibition des désacétylases d'histones.

Psammaplin F : Un disulfure bromotyrosine asymétrique avec une puissante activité inhibitrice des désacétylases d'histones.

Psammaplysin D et E : Des composés analogues isolés d'éponges marines présentant des caractéristiques structurales et des activités biologiques uniques.

Unicité de Psammaplin D

This compound se distingue par sa puissante double inhibition des désacétylases d'histones et des méthyltransférases d'ADN, ce qui en fait un modulateur épigénétique polyvalent . Sa capacité à subir diverses modifications chimiques permet également la création de nombreux analogues avec des activités biologiques potentiellement améliorées .

Propriétés

Formule moléculaire |

C15H20BrN3O5S2 |

|---|---|

Poids moléculaire |

466.4 g/mol |

Nom IUPAC |

methyl N-[2-[2-[[(2E)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldisulfanyl]ethyl]carbamate |

InChI |

InChI=1S/C15H20BrN3O5S2/c1-24-15(22)18-5-7-26-25-6-4-17-14(21)12(19-23)9-10-2-3-13(20)11(16)8-10/h2-3,8,20,23H,4-7,9H2,1H3,(H,17,21)(H,18,22)/b19-12+ |

Clé InChI |

QBAGBBYBQAYFBT-XDHOZWIPSA-N |

SMILES isomérique |

COC(=O)NCCSSCCNC(=O)/C(=N/O)/CC1=CC(=C(C=C1)O)Br |

SMILES canonique |

COC(=O)NCCSSCCNC(=O)C(=NO)CC1=CC(=C(C=C1)O)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1r,3s)-3-{[(5-Bromothiophen-2-Yl)carbonyl]amino}cyclohexyl]-N-Methyl-2-(Pyridin-2-Yl)-1h-Benzimidazole-5-Carboxamide](/img/structure/B10819944.png)

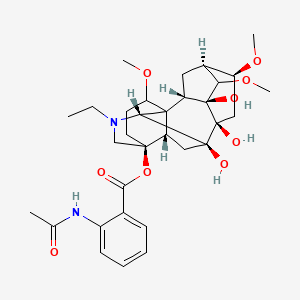

![[(2R,3S,4S,5S,6S,8S,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10819953.png)

![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B10819971.png)

![6-Amino-4-[(3-methylphenyl)amino]quinazoline](/img/structure/B10819987.png)

![N-cyclohexyl-3-[2-(3,4-dichlorophenyl)ethylamino]-N-[2-[[2-hydroxy-2-(3-oxo-4H-1,4-benzoxazin-8-yl)ethyl]amino]ethyl]propanamide](/img/structure/B10819991.png)

![4-(benzenesulfinylmethyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-4-ol](/img/structure/B10819995.png)

![N-[4-[[3-[(1-methylcyclohexyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenyl]-4-nitro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B10820006.png)

![1-[1-(3-ethoxyphenyl)-4-methylcyclohexyl]-4-phenylpiperazine;methanesulfonic acid](/img/structure/B10820008.png)